molecular formula C8H7BrN4S2 B14922711 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B14922711
M. Wt: 303.2 g/mol
InChI Key: SUYNOYIKCKLQLE-XCVCLJGOSA-N
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Description

4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a bromo-thienyl moiety, a triazole ring, and a hydrosulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Bromo-Thienyl Intermediate: The starting material, 4-bromo-2-thiophenecarboxaldehyde, is synthesized through bromination of 2-thiophenecarboxaldehyde using bromine in an inert solvent such as dichloromethane.

    Condensation Reaction: The bromo-thienyl intermediate is then reacted with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). This step forms the desired compound through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the condensation reaction to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the hydrosulfide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo-thienyl moiety, potentially converting the bromo group to a hydrogen atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions to replace the bromo group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated thienyl derivatives.

    Substitution: Azido or cyano derivatives of the thienyl ring.

Scientific Research Applications

Chemistry

In organic synthesis, 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal research, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the materials science industry, the compound could be used in the development of novel materials with specific electronic or optical properties. Its unique structure may contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not fully understood. it is hypothesized that the compound interacts with molecular targets through its functional groups. The bromo-thienyl moiety may facilitate binding to hydrophobic pockets in proteins, while the triazole ring could participate in hydrogen bonding or coordination with metal ions. The hydrosulfide group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-1-(4-CHLORO-2-THIENYL)METHYLIDENE]AMINO}-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **4-{[(E)-1-(4-FLUORO-2-THIENYL)METHYLIDENE]AMINO}-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **4-{[(E)-1-(4-IODO-2-THIENYL)METHYLIDENE]AMINO}-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromo group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.

Properties

Molecular Formula

C8H7BrN4S2

Molecular Weight

303.2 g/mol

IUPAC Name

4-[(E)-(4-bromothiophen-2-yl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H7BrN4S2/c1-5-11-12-8(14)13(5)10-3-7-2-6(9)4-15-7/h2-4H,1H3,(H,12,14)/b10-3+

InChI Key

SUYNOYIKCKLQLE-XCVCLJGOSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC(=CS2)Br

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC(=CS2)Br

Origin of Product

United States

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